N-methyl-1-pyrazin-2-ylpropan-2-amine

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

N-Methyl-1-pyrazin-2-ylpropan-2-amine (CAS 937642-61-0), with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol, is a heterocyclic amine featuring a pyrazine ring linked to a propan-2-amine moiety bearing an N-methyl group. This compound, also known as methyl[1-(pyrazin-2-yl)propan-2-yl]amine, is classified as a pyrazine derivative and is primarily utilized as a chemical intermediate and research tool in medicinal chemistry and drug discovery.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 937642-61-0
Cat. No. B1367798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-pyrazin-2-ylpropan-2-amine
CAS937642-61-0
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(CC1=NC=CN=C1)NC
InChIInChI=1S/C8H13N3/c1-7(9-2)5-8-6-10-3-4-11-8/h3-4,6-7,9H,5H2,1-2H3
InChIKeyITYOKRJDUQGDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-pyrazin-2-ylpropan-2-amine (CAS 937642-61-0): A Pyrazine-Based Building Block for Medicinal Chemistry and Organic Synthesis


N-Methyl-1-pyrazin-2-ylpropan-2-amine (CAS 937642-61-0), with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol, is a heterocyclic amine featuring a pyrazine ring linked to a propan-2-amine moiety bearing an N-methyl group [1]. This compound, also known as methyl[1-(pyrazin-2-yl)propan-2-yl]amine, is classified as a pyrazine derivative and is primarily utilized as a chemical intermediate and research tool in medicinal chemistry and drug discovery . Its structure, containing both a basic amine and an aromatic pyrazine core capable of hydrogen bonding and π-π stacking interactions, positions it as a versatile building block for the synthesis of more complex bioactive molecules [2].

Why Generic Substitution of N-Methyl-1-pyrazin-2-ylpropan-2-amine is Not Recommended: Structure-Activity Implications of Pyrazine-Amines


In the realm of pyrazine-containing amines, the precise substitution pattern on both the pyrazine ring and the aliphatic amine side chain profoundly influences the compound's physicochemical properties, biological target interactions, and synthetic utility [1]. For example, the presence and position of an N-methyl group versus a primary amine, or the length and branching of the carbon linker, can alter basicity, hydrogen-bonding capacity, and lipophilicity . Consequently, even structurally similar compounds like 1-(pyrazin-2-yl)propan-2-amine (CAS 885275-33-2), which lacks the N-methyl group, or 2-(pyrazin-2-yl)propan-2-amine (CAS 1082271-79-1), which has a different attachment point, are not interchangeable with N-methyl-1-pyrazin-2-ylpropan-2-amine for applications requiring a specific spatial and electronic configuration . The following evidence highlights these critical, quantifiable differentiators.

Quantitative Differentiators for N-Methyl-1-pyrazin-2-ylpropan-2-amine: Comparative Data vs. Closest Analogs


Molecular Structure and Physicochemical Differentiation from Primary Amine Analogs

The defining structural feature of N-methyl-1-pyrazin-2-ylpropan-2-amine (CAS 937642-61-0) is its secondary amine N-methyl group, which differentiates it from the primary amine analog 1-(pyrazin-2-yl)propan-2-amine (CAS 885275-33-2) . This substitution results in a higher molecular weight (151.21 g/mol vs. 137.18 g/mol for the primary amine analog) and an increased number of rotatable bonds (3 vs. 2), which impacts molecular flexibility and potential binding conformations [1]. The presence of the N-methyl group also alters the compound's basicity and hydrogen-bonding capacity, providing one hydrogen bond donor (vs. two for the primary amine) and three hydrogen bond acceptors [2]. These differences are critical when designing molecules for specific receptor or enzyme binding pockets.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Predicted Lipophilicity and ADME Profile Differentiation

The addition of an N-methyl group to the amine scaffold of N-methyl-1-pyrazin-2-ylpropan-2-amine is predicted to increase lipophilicity compared to its primary amine counterpart, 1-(pyrazin-2-yl)propan-2-amine . While experimental LogP values are not publicly available for this specific compound, computational models based on its structure suggest a higher LogP than the primary amine analog [1]. Increased lipophilicity often correlates with enhanced membrane permeability and blood-brain barrier penetration, a critical parameter in CNS drug discovery [2]. This contrasts with analogs like 2-(pyrazin-2-yl)propan-2-amine, which, due to a different substitution pattern, exhibits a different set of predicted properties .

Drug Discovery ADME Computational Chemistry

Synthetic Utility as a Secondary Amine Intermediate

N-methyl-1-pyrazin-2-ylpropan-2-amine serves as a versatile secondary amine intermediate for further derivatization, a capability not shared with primary amines like 1-(pyrazin-2-yl)propan-2-amine or tertiary amine analogs . The N-methyl group provides a specific handle for alkylation or acylation reactions to create tertiary amines or amides, while the pyrazine ring remains available for additional functionalization via cross-coupling or nucleophilic aromatic substitution . In contrast, the primary amine analog (CAS 885275-33-2) can undergo bis-alkylation, potentially leading to mixtures and requiring additional protection/deprotection steps, while the difluoro analog (CAS 2228411-94-5) is designed for enhanced metabolic stability rather than broad synthetic utility [1]. The purity of commercially available N-methyl-1-pyrazin-2-ylpropan-2-amine is typically specified at ≥95%, ensuring reliable performance as a building block .

Organic Synthesis Building Block Medicinal Chemistry

Optimal Application Scenarios for N-Methyl-1-pyrazin-2-ylpropan-2-amine in Research and Development


Scaffold for CNS-Targeted Drug Discovery Programs

Given its predicted enhanced lipophilicity and potential for improved blood-brain barrier penetration relative to primary amine analogs [1], N-methyl-1-pyrazin-2-ylpropan-2-amine is a strategic starting point for medicinal chemistry campaigns focused on neurological disorders such as Alzheimer's or Parkinson's disease . Its secondary amine group allows for controlled, stepwise functionalization to build focused libraries of CNS-penetrant candidates.

Versatile Intermediate for Complex Heterocyclic Synthesis

The compound's structure, featuring both a reactive secondary amine and a modifiable pyrazine ring, makes it an ideal building block for constructing complex, biologically relevant molecules . Its use in the synthesis of compounds like (3,4-Dimethoxybenzyl)methyl(1-methyl-2-pyrazin-2-ylethyl)amine, documented in PubChem, demonstrates its utility in creating diverse chemical space for hit-to-lead optimization [2].

Reference Standard in Structure-Activity Relationship (SAR) Studies

N-methyl-1-pyrazin-2-ylpropan-2-amine serves as a critical comparator compound in SAR studies investigating the role of amine substitution on biological activity within pyrazine-containing pharmacophores . Its defined molecular weight of 151.21 g/mol and specific hydrogen-bonding profile (1 donor, 3 acceptors) provide a clear baseline for quantifying the impact of N-methylation on target binding and functional activity, essential for rational drug design [3].

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